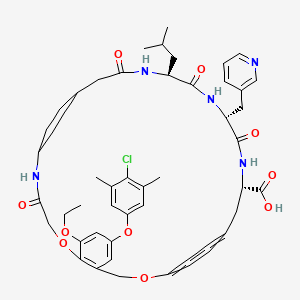
PD-L1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-L1-IN-5 is a small-molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein that plays a crucial role in suppressing the immune system by binding to its receptor, programmed cell death protein 1 (PD-1), on T cells. This interaction inhibits T cell activation and allows cancer cells to evade immune detection. This compound is designed to block this interaction, thereby enhancing the immune system’s ability to recognize and destroy cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl core, which is then functionalized with various substituents to enhance its binding affinity and selectivity for PD-L1. Common reagents used in these reactions include palladium catalysts for coupling reactions, as well as various protecting groups to ensure the selective functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to improve efficiency and reproducibility .
化学反应分析
Types of Reactions
PD-L1-IN-5 undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols .
科学研究应用
PD-L1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationships of PD-L1 inhibitors and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of PD-L1 in immune regulation and to screen for potential therapeutic agents.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as an anti-cancer agent.
作用机制
PD-L1-IN-5 exerts its effects by binding to the PD-L1 protein on the surface of cancer cells, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and attack cancer cells. The molecular targets involved in this process include the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in regulating immune responses and maintaining immune tolerance .
相似化合物的比较
PD-L1-IN-5 is unique among PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
Incyte-001: Another small-molecule PD-L1 inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: A more potent PD-L1 inhibitor with improved pharmacokinetic properties compared to Incyte-001.
BMS-1001: A PD-L1 inhibitor with high binding affinity and good blood-brain barrier permeability.
This compound stands out due to its balanced profile of efficacy, safety, and pharmacokinetic properties, making it a promising candidate for further development and clinical use .
属性
分子式 |
C40H44ClFN4O8 |
|---|---|
分子量 |
763.2 g/mol |
IUPAC 名称 |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoate |
InChI |
InChI=1S/C40H44ClFN4O8/c1-2-50-40(49)36(23-47)43-22-29-20-33(41)38(21-37(29)52-24-26-10-11-34-35(18-26)45-54-44-34)53-25-28-7-4-9-32(39(28)42)27-6-3-8-31(19-27)51-17-5-14-46-15-12-30(48)13-16-46/h3-4,6-11,18-21,30,36,43,47-48H,2,5,12-17,22-25H2,1H3/t36-/m1/s1 |
InChI 键 |
ZRDHAXUYSZAHNJ-PSXMRANNSA-N |
手性 SMILES |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
规范 SMILES |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

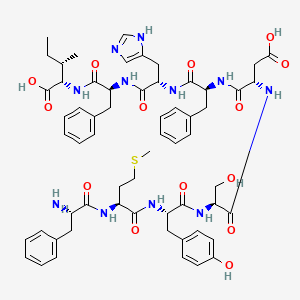
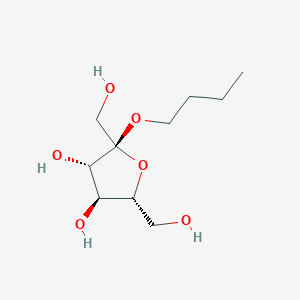
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
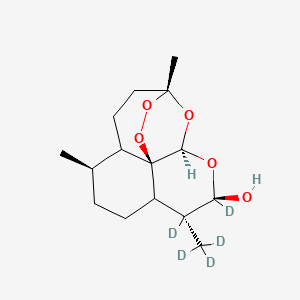
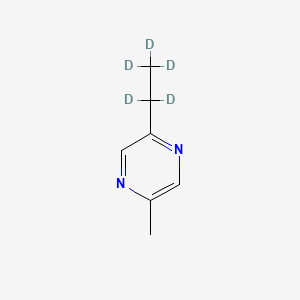
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
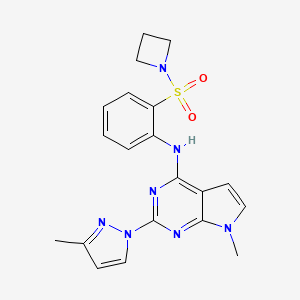
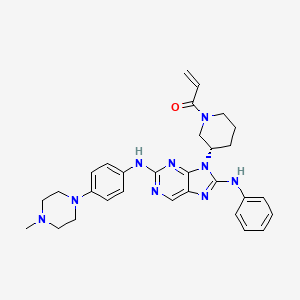
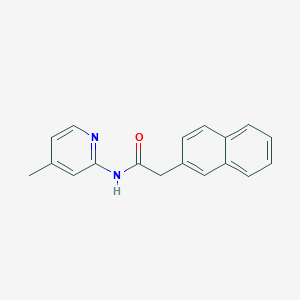
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
